Perfluorohexane

Vue d'ensemble

Description

Perflexane est un hydrocarbure fluoré et une substance gazeuse principalement utilisée comme agent de contraste d'imagerie dans les échocardiographies. Il est reconnu pour sa capacité à augmenter la réflectivité ultrasonore du sang, améliorant ainsi la signalisation ultrasonore.

Applications De Recherche Scientifique

Perflexane has several scientific research applications, including:

Chemistry: Used as a model compound for studying the behavior of fluorinated hydrocarbons.

Biology: Investigated for its potential in enhancing the delivery of oxygen to tissues due to its high gas solubility.

Medicine: Primarily used as an ultrasound contrast agent to improve the visualization of cardiac structures. .

Mécanisme D'action

Target of Action

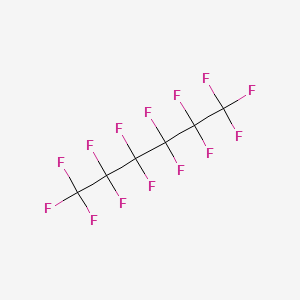

Perfluorohexane, also known as Tetradecafluorohexane, is a fluorocarbon, a derivative of hexane in which all the hydrogen atoms are replaced by fluorine atoms . It primarily targets the lipid layer and meibomian glands . It has been used in the field of ophthalmology as a vitreous substitute . It has also been used in medicine due to its ability to dissolve gases, including oxygen from the air, to a higher concentration than ordinary organic solvents .

Mode of Action

It is believed to interact with the air-liquid interface of the tear film and form a monolayer, preventing the evaporation of the aqueous phase of the tears . This effect is attributed to the weak intermolecular forces between this compound molecules, which allows “space” for gas molecules to partition into the liquid .

Biochemical Pathways

This compound mediates its actions in the lipid layer and meibomian glands . This interaction affects the tear film stability and tear evaporation rate, which are crucial in maintaining ocular surface health .

Pharmacokinetics

It is known that this compound is biologically inert and chemically stable . It is also known that this compound has a very long serum elimination half-life in humans, and preferentially distributes to serum and liver . The enterohepatic circulation of this compound likely contributes to its extended elimination half-lives .

Result of Action

This compound is administered ophthalmically to alleviate symptoms of dry eye disease, increase tear film breakup time, and increase lipid layer thickness . It spreads rapidly across the ocular surface and is reported to cause minimal visual disturbances, attributed to its refractive index being similar to that of water .

Action Environment

This compound is resistant to environmental degradation, which leads to its persistence in the environment . Its lifespan is up to several thousand years, hence its nickname "forever pollutants" . This persistence in the environment means that humans, wildlife, and the environment continue to be exposed long after these compounds are released into the air, water, and soil .

Analyse Biochimique

Biochemical Properties

Perfluorohexane, like other fluorocarbons, dissolves gases, including oxygen from the air, to a higher concentration than ordinary organic solvents . This effect is attributed to the weak intermolecular forces between this compound molecules, which allows “space” for gas molecules to partition into the liquid .

Cellular Effects

This compound has been shown to have a biphasic effect on liver cell proliferation, promoting survival and proliferation at lower concentrations and being cytotoxic at higher concentrations . It has also been observed to cause a marked effect on T4 levels in both dams and offspring, with significant reductions from 5 mg/kg/day .

Molecular Mechanism

This compound binds to human serum albumin (HSA) mainly through electrostatic forces and hydrogen bonds . It has been observed to increase the expression of proliferating cell nuclear antigen (PCNA) and cell-cycle molecules (CDK2, CDK4, cyclin E, and cyclin D1) .

Temporal Effects in Laboratory Settings

In a study involving zebrafish embryos, the internal concentrations of this compound showed time- and concentration-dependent bioaccumulation . Effects on many metabolites were already observed at the lowest tested concentration (0.3 µM), and these effects were more pronounced at later stages of developmental (72 and 120 hpf) .

Dosage Effects in Animal Models

In animal models, this compound has been observed to reduce plasma TH levels in a concentration-dependent manner . The effects of this compound on zebrafish embryos were related to the disruption of the fatty acid oxidation (FAO), sugar metabolism, and other metabolic pathways in addition to oxidative stress .

Metabolic Pathways

This compound disrupts various metabolic pathways, including fatty acid oxidation (FAO) and sugar metabolism . It also affects other metabolic pathways in addition to causing oxidative stress .

Transport and Distribution

This compound is a highly mobile and persistent environmental contaminant . It is known to bioaccumulate in humans and animals

Méthodes De Préparation

Les microsphères lipides-perflexane sont préparées à l'aide de microbulles à base de perfluorocarbures. La préparation implique l'encapsulation du gaz perflexane dans des microsphères lipidiques. La méthode de production industrielle comprend l'utilisation d'une poudre blanche stérile et non pyrogène avec un espace de tête de perflexane dilué. Après reconstitution, les microsphères doivent être utilisées dans les 30 minutes .

Analyse Des Réactions Chimiques

Le perflexane, étant un hydrocarbure fluoré, est relativement inerte et ne subit pas de nombreuses réactions chimiques. Il peut participer à des réactions typiques des organofluorures. Ces réactions comprennent :

Oxydation : Le perflexane peut subir des réactions d'oxydation, bien qu'il soit généralement résistant à ces processus en raison de la forte liaison carbone-fluor.

Réduction : Les réactions de réduction sont rares pour le perflexane.

Substitution : Le perflexane peut subir des réactions de substitution, où les atomes de fluor peuvent être remplacés par d'autres atomes ou groupes dans des conditions spécifiques.

Les réactifs et conditions courants pour ces réactions comprennent les agents oxydants forts pour l'oxydation et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Le perflexane a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier le comportement des hydrocarbures fluorés.

Biologie : Étudié pour son potentiel dans l'amélioration de la livraison d'oxygène aux tissus en raison de sa haute solubilité gazeuse.

Médecine : Principalement utilisé comme agent de contraste ultrasonore pour améliorer la visualisation des structures cardiaques. .

Mécanisme d'action

Le mécanisme d'action du perflexane implique son activité de contraste ultrasonore. Lorsqu'il est administré sous forme de microsphères, le perflexane augmente la réflectivité du sang aux ondes ultrasonores. Cette amélioration de la réflectivité améliore la qualité des images ultrasonores, en particulier dans les échocardiographies. Les microsphères agissent comme des désadaptations d'impédance acoustique, conduisant à une meilleure délimitation des structures cardiaques .

Comparaison Avec Des Composés Similaires

Le perflexane est unique parmi les hydrocarbures fluorés en raison de son application spécifique comme agent de contraste ultrasonore. Les composés similaires comprennent :

Perfluorohexane : Un autre hydrocarbure fluoré utilisé en imagerie médicale et dans les applications de refroidissement électronique.

Perfluorooctane : Utilisé dans des applications similaires mais avec des propriétés physiques différentes.

Perfluorodécaline : Connu pour son utilisation dans les systèmes de ventilation liquide et de délivrance d'oxygène.

Le perflexane se distingue par sa formulation spécifique sous forme de microsphères lipidiques, ce qui améliore son efficacité en tant qu'agent de contraste ultrasonore .

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F14/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIJAJXFLBMLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F14 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25916-42-1 | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25916-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7046548 | |

| Record name | Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Transparent solid; [Merck Index] Clear colorless liquid; [MSDSonline] Perfluoroalkanes are chemically stable, nonflammable, and physiologically inert; [Ullmann] | |

| Record name | Perfluorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

57.2 °C | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethyl ether, benzene, chloroform | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6910 g/cu cm at 20 °C, Density: 1.7560 at 0 °C; 1.66970 at 25 °C (air satd. 1 atm); 1.6717 at 25 °C (degassed, equilibrium vapor pressure). | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

218.0 [mmHg], 218 mm Hg at 25 °C | |

| Record name | Perfluorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8550 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Course, transparent, needle-like crystals, Liquid, Colorless radiolucent liquid | |

CAS No. |

355-42-0 | |

| Record name | Perfluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflexane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflexane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09531 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecafluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3WJ41CMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-86.1 °C | |

| Record name | Perfluoro-n-hexane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

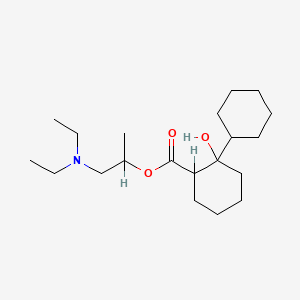

ANone: Perfluorohexane has a molecular formula of C6F14 and a molecular weight of 338.04 g/mol.

A: this compound consists of a six-carbon chain where all hydrogen atoms are replaced by fluorine atoms. The lowest energy conformation of the molecule is helical. []

A: Studies have shown that this compound exhibits good compatibility with most elastomers, composites, and electrical components found in aircraft, suggesting compatibility with various materials. [, ]

A: this compound demonstrates remarkable thermal stability, showing no significant degradation even when exposed to temperatures as high as 450°C in the presence of air and a palladium catalyst. []

A: this compound can be administered in liquid form or as a vapor. Liquid administration has been explored for liquid ventilation, while vaporization offers a less invasive approach. [, , , , , ]

A: During liquid ventilation, this compound facilitates lung mechanics and improves oxygenation due to its ability to dissolve high concentrations of oxygen. It may also exert a mechanical effect that helps open collapsed lung areas. []

A: Studies suggest that this compound can attenuate the proinflammatory response during lung injury, potentially improving pulmonary function and histological findings. [, , ]

A: Research indicates that this compound vapor can partially reverse the abnormal blood flow distribution observed in surfactant-depleted lung injury models. []

ANone: While not specifically covered in the provided research, this compound's ability to carry dissolved oxygen suggests potential for drug delivery applications in the lungs.

A: In vitro studies have shown that this compound can downregulate the expression of proinflammatory and procoagulant factors in activated monocytes and alveolar macrophages. []

A: Research demonstrates that this compound can significantly inhibit the secretion of interleukin-2 by concanavalin A-stimulated lymphocytes, suggesting an immunosuppressive effect. []

A: this compound is used as a core material in microbubbles and nanodroplets for contrast-enhanced ultrasound imaging. [, , , ]

A: this compound nanodroplets can be acoustically vaporized, producing echogenic microbubbles that enhance ultrasound contrast. Its low boiling point allows for repeated vaporization and condensation cycles. [, ]

A: Yes, this compound nanodroplets can be conjugated with antibodies to target specific cells, such as those overexpressing the epidermal growth factor receptor (EGFR), for molecular ultrasound imaging. []

A: While this compound itself is considered relatively inert, some studies highlight the presence of this compound sulfonate (PFHxS) as a potential contaminant in environmental and biological samples. [, , , ]

A: Yes, molecular dynamics simulations have been used to investigate the behavior of this compound at interfaces, in mixtures, and to predict its solubility in various solvents. [, , , ]

A: The SAFT-γ Mie group-contribution approach has been successfully used to predict the adsorption isotherms of this compound in activated carbon. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.